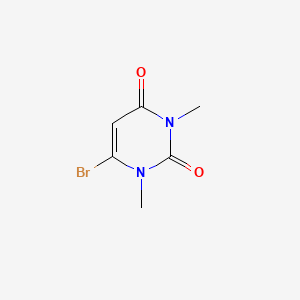![molecular formula C17H14N4O5S2 B2686065 N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034437-67-5](/img/structure/B2686065.png)
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide” is a chemical compound . It has been used in the construction of a thiadiazole-based covalent triazine framework nanosheet, which is highly selective and sensitive for primary aromatic amine detection .
Synthesis Analysis
The synthesis of this compound involves introducing an electron-deficient monomer into a 2D framework to construct fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets .Molecular Structure Analysis
The molecular structure of this compound includes a rich electron-deficient unit in the pore channel, making it an ideal platform for sensing electron-rich PAA molecules .Chemical Reactions Analysis
The compound exhibits high sensitivity and selectivity for PAA detection by fluorescence quenching, among various amines .Physical And Chemical Properties Analysis
The compound exhibits high stability, high porosity, and high fluorescence performance . Its molecular formula is C11H10N4O5S2 and it has a molecular weight of 342.34.Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The compound belongs to the 1,2,4-benzothiadiazine-1,1-dioxide group, which has been reported to exhibit antimicrobial activity . The biological activities of this group, such as antimicrobial and antiviral, are attributed to the various functional groups attached to the ring .
Antiviral Activity
In addition to antimicrobial properties, the 1,2,4-benzothiadiazine-1,1-dioxide group has also been reported to have antiviral properties . For instance, a series of 3-(1,1-dioxo-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinones have been screened as HCV polymerase inhibitors .
Antihypertensive Activity
The 1,2,4-benzothiadiazine-1,1-dioxide group, to which the compound belongs, has been associated with antihypertensive activity . This suggests that the compound could potentially be used in the treatment of high blood pressure.
Antidiabetic Activity
The 1,2,4-benzothiadiazine-1,1-dioxide group has been reported to have antidiabetic properties . This suggests that the compound could potentially be used in the treatment of diabetes.
Anticancer Activity
The 1,2,4-benzothiadiazine-1,1-dioxide group has been associated with anticancer activity . This suggests that the compound could potentially be used in cancer treatment.
KATP Channel Activators
The 1,2,4-benzothiadiazine-1,1-dioxide group has been reported to have KATP channel activating properties . KATP channels play a key role in cellular metabolic functions, suggesting that the compound could potentially be used in treatments related to metabolic disorders.
AMPA Receptor Modulators
The 1,2,4-benzothiadiazine-1,1-dioxide group has been associated with AMPA receptor modulating activity . AMPA receptors are involved in fast synaptic transmission in the central nervous system, suggesting that the compound could potentially be used in treatments related to neurological disorders.
Analgesic Properties
A study on 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid derivatives, which are structurally related to the compound, found highly active oral painkillers that exceeded the analgesic effect of reference drugs . This suggests that the compound could potentially be used as an analgesic.
Wirkmechanismus
Target of action
Compounds containing the 1,3-oxazolidin-2-one fragment are found in many biologically active compounds and are of particular interest for the creation of new antibacterial drugs .
Mode of action
Without specific information, it’s difficult to describe the exact mode of action. Oxazolidinone derivatives, which this compound contains, are generally known to interfere with bacterial protein synthesis .
Biochemical pathways
Again, without specific information, it’s hard to say which biochemical pathways this compound affects. Oxazolidinone derivatives are generally involved in the inhibition of bacterial protein synthesis .
Result of action
Based on the presence of the 1,3-oxazolidin-2-one fragment, it may have antibacterial effects .
Zukünftige Richtungen
The compound has been used in the development of a highly sensitive and selective luminescent probe to detect PAAs among various amines . This work provides a thiadiazole-based 2D fluorescent organic framework nanosheet, and also an excellent fluorescent sensor with unexpected sensitivity and selectivity for PAA detection .
Eigenschaften
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2,1,3-benzothiadiazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O5S2/c22-15-10-26-17(23)21(15)9-13(11-5-2-1-3-6-11)20-28(24,25)14-8-4-7-12-16(14)19-27-18-12/h1-8,13,20H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYFPEBBTZLNQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC4=NSN=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-Pyrazol-1-ylphenyl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2685982.png)





![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2685995.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2685998.png)
![N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2686001.png)
![2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylmorpholin-2-yl]acetic acid](/img/structure/B2686002.png)
![1-(4-Bromophenyl)-2-oxa-4-azabicyclo[3.1.1]heptan-3-one](/img/structure/B2686003.png)

